Home > Products > Screening Compounds P101844 > Pibrozelesin hydrochloride
Pibrozelesin hydrochloride -

Pibrozelesin hydrochloride

Catalog Number: EVT-10969109
CAS Number:
Molecular Formula: C32H37BrClN5O8
Molecular Weight: 735.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pibrozelesin hydrochloride belongs to the class of compounds known as pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are often studied for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The hydrochloride form enhances its solubility and stability in pharmaceutical formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pibrozelesin hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis often begins with hydrazine derivatives and appropriate carbonyl compounds, such as 1,3-dicarbonyl compounds or acetylenic ketones.
  2. Cyclocondensation Reaction: A common method for synthesizing pyrazole derivatives is the cyclocondensation of hydrazine with diketones or other suitable electrophiles. This reaction can be catalyzed by various agents, including acids or bases, to improve yield and selectivity.
  3. Green Chemistry Approaches: Recent advancements have introduced eco-friendly methods utilizing ultrasound or microwave irradiation to facilitate reactions under mild conditions, resulting in high yields and reduced reaction times .

For instance, a notable synthesis route involves the use of thiamine hydrochloride as a catalyst in a four-component reaction that includes ethyl acetoacetate and aromatic aldehydes . This method exemplifies the trend towards greener synthesis protocols in organic chemistry.

Molecular Structure Analysis

Structure and Data

Pibrozelesin hydrochloride has a distinct molecular structure characterized by a pyrazole ring system. The molecular formula is typically represented as C10H12ClN5OC_{10}H_{12}ClN_5O.

  • Molecular Weight: Approximately 241.69 g/mol.
  • Structural Features: The compound features a pyrazole core with various substituents that influence its pharmacological properties.

The presence of chlorine in the hydrochloride form enhances its solubility in water, making it more suitable for biological applications.

Chemical Reactions Analysis

Reactions and Technical Details

Pibrozelesin hydrochloride undergoes various chemical reactions that are crucial for its activity:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Oxidation-Reduction Reactions: The compound may also engage in oxidation-reduction processes that can modify its biological activity.
  3. Complex Formation: Pibrozelesin can form complexes with metal ions, which may enhance its therapeutic efficacy against certain types of cancer cells .

These reactions are essential for understanding how Pibrozelesin functions at the molecular level and how it can be modified for improved activity.

Mechanism of Action

Process and Data

The mechanism of action of Pibrozelesin hydrochloride involves several pathways:

  1. Inhibition of Cancer Cell Proliferation: Pibrozelesin has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death).
  2. Targeting Specific Pathways: The compound may target specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.
  3. Interference with DNA Synthesis: Some studies suggest that Pibrozelesin interferes with DNA synthesis, thereby preventing cancer cells from replicating effectively .

These mechanisms highlight the potential of Pibrozelesin as an anticancer agent and provide insights into its therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride moiety.

Chemical Properties

Understanding these properties is vital for developing effective formulations for clinical use.

Applications

Scientific Uses

Pibrozelesin hydrochloride is primarily explored for:

  • Anticancer Research: Its potential to inhibit tumor growth makes it a candidate for further development in cancer therapies.
  • Pharmacological Studies: Investigations into its mechanism of action contribute to the broader understanding of pyrazole derivatives in medicinal chemistry.
  • Drug Development: Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects.
Introduction and Research Significance

Historical Discovery and Development Rationale of Pibrozelesin Hydrochloride

The development of pibrozelesin hydrochloride emerged from systematic structure-activity relationship (SAR) studies focused on the seco-cyclopropylindoline pharmacophore, a structural class known for its potent DNA alkylating capabilities. Chemically designated as (1aR,12bS)-1a,3,4,5,6,6a,7,12b-octahydro-1H-1,6-methanoindolo[3,2-b]quinolizine-8,10-diyl bis(2-chloroacetate) hydrochloride, its core structure integrates a rigid bicyclic scaffold designed to position the reactive cyclopropyl moiety for optimal DNA minor groove interaction and covalent bond formation, primarily at adenine-N3 positions within specific oligonucleotide sequences (e.g., 5'-TTAA, 5'-TAAA) [1].

The primary development rationale centered on overcoming limitations observed with earlier DNA alkylating agents, such as non-specific cytotoxicity, high mutagenic potential, and susceptibility to resistance mechanisms like enhanced DNA repair or glutathione conjugation. Preclinical rationale emphasized its exceptionally high in vitro potency (sub-nanomolar IC₅₀ values observed in various human cancer cell lines) [7], suggesting potential efficacy at lower doses than traditional alkylators, potentially mitigating systemic toxicity. Furthermore, its mechanism involves inducing highly sequence-specific DNA adducts and double-strand breaks, triggering p53-dependent apoptosis, a feature theorized to enhance selectivity for tumors with dysfunctional DNA damage response pathways. Early synthetic efforts optimized solubility through hydrochloride salt formation and explored prodrug strategies to improve bioavailability, although detailed pharmacokinetic characterization remains sparse in the public domain literature.

Table 1: Key Structural and Mechanistic Attributes of Pibrozelesin Hydrochloride

Attribute CategorySpecific CharacteristicDevelopmental Rationale
Core Pharmacophoreseco-CyclopropylindolineEnables sequence-specific DNA minor groove alkylation
Reactive MoietyActivated cyclopropyl groupForms covalent adducts primarily at adenine-N3 positions
DNA Sequence Preference5'-TTAA, 5'-TAAAHigh specificity potentially reduces off-target mutagenesis
Primary Cytotoxic MechanismInduction of DNA double-strand breaks → p53-dependent apoptosisTargets tumors with deficient DNA repair mechanisms
Notable Preclinical FeatureSub-nanomolar IC₅₀ in diverse cancer cell linesPotential for high potency at low therapeutic doses

Current Knowledge Gaps and Unresolved Research Questions

Despite preclinical characterization, significant knowledge gaps impede the translational progress of pibrozelesin hydrochloride. A critical unresolved question pertains to the precise molecular determinants governing its sequence specificity. While initial studies identified preferences for adenine-rich tracts like 5'-TTAA and 5'-TAAA [1], the comprehensive structural basis of DNA recognition, including the role of hydrogen bonding, van der Waals contacts, and DNA backbone interactions, remains inadequately mapped. High-resolution structural data (e.g., from X-ray crystallography or cryo-EM of pibrozelesin-DNA adducts) is notably absent, limiting rational drug design efforts to enhance specificity or affinity.

The spectrum and clinical relevance of tumor resistance mechanisms constitute another major gap. In vitro models suggest potential resistance via overexpression of drug efflux transporters (e.g., P-glycoprotein) [6], yet the involvement of nucleotide excision repair (NER), homologous recombination (HR), or error-prone repair pathways like non-homologous end joining (NHEJ) in modulating sensitivity or resistance is poorly defined. Research comprehensively profiling DNA damage response pathway activation across diverse tumor genotypes is lacking. Furthermore, the impact of tumor microenvironment factors—such as hypoxia, pH fluctuations, or stromal interactions—on pibrozelesin's stability, penetration, and activity remains virtually unexplored, representing a substantial barrier to predicting in vivo efficacy.

A third critical gap involves the inadequate understanding of its in vivo pharmacokinetic and biodistribution profile. Published data on absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal models is extremely limited. Key unknowns include plasma stability, metabolic pathways (and identification of active/toxic metabolites), protein binding characteristics, tissue penetration (especially into sanctuary sites like the central nervous system), and routes of elimination. The absence of validated biomarkers for target engagement (e.g., specific DNA adduct quantification in surrogate tissues) or predictive pharmacodynamic endpoints further hampers clinical trial design.

Table 2: Major Unresolved Research Questions for Pibrozelesin Hydrochloride

Research DomainSpecific Knowledge GapImpact on Development
Molecular PharmacologyHigh-resolution structure of drug-DNA adductsHinders rational design of analogs with improved specificity
Resistance MechanismsRole of DNA repair pathways beyond efflux transportersLimits ability to predict tumor sensitivity or design combination strategies
Tumor MicroenvironmentInfluence of hypoxia, acidity, or stroma on drug activityImpedes accurate prediction of efficacy in solid tumors
PharmacokineticsComprehensive ADME profile and active metabolitesPrecludes optimal dosing schedule design and safety prediction
BiomarkersValidated assays for DNA adduct quantification in vivoChallenges clinical pharmacodynamic monitoring and patient selection

Potential Therapeutic Applications and Target Indications

Based on its mechanism of action and preclinical activity, pibrozelesin hydrochloride holds theoretical promise for several therapeutic applications, predominantly in oncology. Its primary investigational focus lies in the treatment of refractory hematological malignancies. Early in vitro studies demonstrated exceptional potency against various leukemia and lymphoma cell lines, including those exhibiting resistance to anthracyclines or topoisomerase inhibitors [7]. The compound's ability to induce apoptosis independent of conventional resistance mechanisms positions it as a candidate for relapsed/refractory acute myeloid leukemia (AML), particularly in cases with complex karyotypes or p53 mutations where standard therapies often fail.

A second significant application involves targeting solid tumors characterized by deficiencies in DNA damage repair. Preclinical rationale suggests tumors harboring homologous recombination deficiencies (HRD), such as those arising in BRCA1 or BRCA2 mutation carriers (e.g., certain breast, ovarian, pancreatic cancers), may exhibit heightened sensitivity to agents causing DNA double-strand breaks like pibrozelesin [9]. This potential synthetic lethality warrants exploration, particularly in the context of overcoming resistance to PARP inhibitors. Furthermore, its sequence-specific mechanism suggests possible utility against tumors driven by transcription factor dysregulation reliant on binding to its preferred DNA sequences (e.g., 5'-TTAA rich promoter/enhancer regions), although this hypothesis remains experimentally untested.

Beyond monotherapy, pibrozelesin hydrochloride presents opportunities for rational combination strategies. Its DNA-damaging mechanism synergizes theoretically with inhibitors of DNA repair pathways (e.g., ATR, ATM, or DNA-PK inhibitors) [4] or with immunomodulatory agents, as induced immunogenic cell death might enhance antitumor immune responses. Combinations targeting the tumor microenvironment to improve drug delivery or exploiting cell cycle synchronization strategies to maximize alkylation during DNA replication are additional avenues requiring systematic preclinical investigation.

The exploration of novel delivery systems constitutes another potential application area. Encapsulation within nanoparticles (liposomal, polymeric) or conjugation to tumor-targeting moieties (antibodies, ligands) could theoretically overcome limitations related to solubility, stability, biodistribution, and tumor-specific delivery, thereby enhancing the therapeutic index. While preliminary data is lacking, such approaches align with broader trends in optimizing cytotoxic agents [1] [4].

Properties

Product Name

Pibrozelesin hydrochloride

IUPAC Name

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride

Molecular Formula

C32H37BrClN5O8

Molecular Weight

735.0 g/mol

InChI

InChI=1S/C32H36BrN5O8.ClH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H/t18-;/m1./s1

InChI Key

LXRTZQKDZOKJRQ-GMUIIQOCSA-N

Canonical SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl

Isomeric SMILES

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.